Benzhydrylphosphonic Acid

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as This compound , reflecting its core structural features. This nomenclature derives from the compound’s diphenylmethyl (benzhydryl) group bonded to a phosphonic acid moiety (-PO(OH)₂).

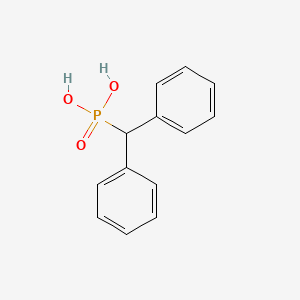

Structurally, the molecule consists of:

- Two benzene rings connected to a central methane carbon (C₆H₅)₂CH–

- A phosphonic acid group (–PO(OH)₂) attached to the benzhydryl carbon

The skeletal formula can be represented as:

$$ \text{C}6\text{H}5-\text{CH}(\text{C}6\text{H}5)-\text{PO}(\text{OH})_2 $$

This configuration places the phosphorus atom in a tetrahedral geometry, with three oxygen atoms and the benzhydryl carbon occupying the coordination sites.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple synonyms and standardized identifiers across chemical databases:

These identifiers facilitate unambiguous cross-referencing in chemical literature and commercial catalogs. The compound’s prevalence in synthetic organic chemistry is evidenced by its inclusion in major chemical databases, with over 15 distinct registry entries documented.

Molecular Formula and Weight Analysis

This compound possesses the molecular formula C₁₃H₁₃O₃P , confirmed through multiple analytical techniques including mass spectrometry and elemental analysis. The molecular weight calculation proceeds as follows:

$$

\begin{align}

\text{Carbon (C):} & \quad 13 \times 12.01 \, \text{g/mol} = 156.13 \, \text{g/mol} \

\text{Hydrogen (H):} & \quad 13 \times 1.008 \, \text{g/mol} = 13.10 \, \text{g/mol} \

\text{Oxygen (O):} & \quad 3 \times 16.00 \, \text{g/mol} = 48.00 \, \text{g/mol} \

\text{Phosphorus (P):} & \quad 1 \times 30.97 \, \text{g/mol} = 30.97 \, \text{g/mol} \

\hline

\text{Total Molecular Weight:} & \quad 248.20 \, \text{g/mol} \

\end{align}

$$

Experimental determinations align closely with this theoretical value, with commercial suppliers reporting molecular weights of 248.21–248.22 g/mol. Minor variations (±0.02 g/mol) arise from isotopic abundance differences in natural phosphorus and oxygen sources.

The molecular composition reveals several critical features:

- Aromatic Content : 12 carbon atoms form two benzene rings, contributing to the compound’s hydrophobic character.

- Acidic Functionality : The phosphonic acid group provides two ionizable protons (pKₐ₁ ≈ 1.5, pKₐ₂ ≈ 6.5), enabling salt formation under basic conditions.

- Chiral Center : The benzhydryl carbon creates a stereogenic center, though commercial samples typically exist as racemic mixtures unless specified.

Properties

IUPAC Name |

benzhydrylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13O3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRCQIRZJMJGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92025-81-5 | |

| Record name | Benzhydrylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydrylphosphonic Acid can be synthesized through various methods. One common approach involves the reaction of diphenylmethanol with phosphorus trichloride, followed by hydrolysis. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and the application of heat to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as chromatography and distillation. The industrial production also ensures compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: Benzhydrylphosphonic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted benzhydryl derivatives .

Scientific Research Applications

Medicinal Chemistry

Benzhydrylphosphonic acid and its derivatives have been investigated for their potential as bioactive compounds. The phosphonic acid functional group is known for mimicking phosphate groups, which allows these compounds to interact with biological systems effectively.

Drug Design and Development

- Bioactivity : Research indicates that phosphonic acids can act as inhibitors for various enzymes, including those involved in cancer progression and infectious diseases. For instance, compounds containing the benzhydrylphosphonic structure have shown promise in inhibiting farnesyl pyrophosphate synthase, an enzyme crucial for the biosynthesis of isoprenoids, which are linked to tumor growth and metastasis .

- Pro-drug Applications : this compound can be utilized as a pro-drug that releases active pharmaceutical ingredients upon metabolic conversion. This approach enhances the pharmacokinetic properties of certain drugs .

Materials Science

This compound is also applied in the synthesis of advanced materials, particularly in the development of coatings and surface modifications.

Surface Functionalization

- Metal Oxides : The phosphonic acid group can bond strongly with metal oxide surfaces (e.g., titanium dioxide), making it useful for creating functionalized surfaces for sensors and catalysts . This property is exploited in dye-sensitized solar cells, where this compound serves as an anchoring group to improve light absorption and energy conversion efficiency.

Dendritic Systems

- Light-Harvesting Applications : In dendrimer synthesis, this compound has been employed to create structures that enhance light-harvesting capabilities, making them suitable for applications in photovoltaics and photodynamic therapy .

Environmental Science

The unique properties of this compound extend to environmental applications, particularly in water treatment processes.

Dehalogenation Processes

- This compound has been utilized in dehalogenation reactions, effectively removing halogens from organic compounds under mild conditions. This process is significant for detoxifying contaminated water sources . The use of phosphonic acids in these reactions promotes greener chemistry by employing metal-free conditions and environmentally benign reagents.

Case Study 1: Anticancer Activity

A study investigated the efficacy of benzhydrylphosphonic derivatives against various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting potential therapeutic use in oncology.

Case Study 2: Surface Modification

In a project focusing on solar energy conversion, researchers functionalized titanium dioxide with this compound. The modified surfaces exhibited enhanced photocatalytic activity, leading to improved efficiency in dye-sensitized solar cells.

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Farnesyl pyrophosphate synthase inhibitor | Significant reduction in tumor cell growth |

| Materials Science | Surface functionalization of TiO2 | Enhanced photocatalytic efficiency |

| Environmental Science | Dehalogenation of organic pollutants | Effective removal of halogens under mild conditions |

Mechanism of Action

The mechanism of action of Benzhydrylphosphonic Acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in its potential therapeutic applications, where it can affect various biochemical pathways .

Comparison with Similar Compounds

Benzylphosphonic Acid (CAS 6881-57-8)

- Molecular Formula : C₇H₉O₃P; Molecular Weight : 172.12 g/mol .

- Structural Difference : Contains a single benzyl group (C₆H₅CH₂–) attached to the phosphorus atom, lacking the bulky diphenylmethyl substituent of benzhydrylphosphonic acid.

- Applications :

- Key Distinction: The smaller benzyl group enhances solubility in polar solvents compared to benzhydryl derivatives but reduces steric hindrance, limiting its utility in stabilizing nanoparticles .

Benzyl(methyl)phosphinic Acid

- Molecular Formula : C₈H₁₁O₂P; Class : Phosphinic acid (R′P(O)OHR′′) .

- Structural Difference : A phosphinic acid with a benzyl (C₆H₅CH₂–) and methyl (–CH₃) group bonded to phosphorus. Unlike phosphonic acids, phosphinic acids have one hydroxyl group (–OH) and a P=O bond.

- Applications :

- Key Distinction : The absence of a second hydroxyl group (compared to phosphonic acids) alters its hydrogen-bonding capacity and catalytic activity .

n-Alkylphosphonic Acids

- General Formula : CₙH₂ₙ₊₁PO₃H₂; Example : n-Hexylphosphonic Acid (C₆H₁₃PO₃H₂) .

- Structural Difference : Linear alkyl chains instead of aromatic substituents.

- Applications: Surface modifiers for nanoparticles (e.g., quantum dots) due to strong binding via the phosphonic acid group .

- Key Distinction: The lack of aromaticity reduces π-π stacking interactions, limiting their use in aromatic-stabilized nanomaterials compared to this compound .

Comparative Data Table

Research Findings and Trends

- Steric Effects: this compound’s bulky diphenylmethyl group enhances stability in nanomaterials but reduces solubility, whereas linear alkylphosphonic acids prioritize solubility .

- Enzyme Inhibition : Phosphinic acids like benzyl(methyl)phosphinic acid outperform phosphonic acids in mimicking transition states due to their tetrahedral geometry .

- Synthetic Challenges : Benzhydryl derivatives require specialized handling (argon storage), while benzylphosphonic acid is more straightforward to synthesize and apply .

Biological Activity

Benzhydrylphosphonic acid (BPA), with the chemical formula CHOP and CAS number 92025-81-5, is a phosphonic acid derivative that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with BPA.

Chemical Structure and Properties

This compound features a benzhydryl group attached to a phosphonic acid moiety. The structure can be represented as follows:

This compound exhibits a high purity level (>98%) and is soluble in polar solvents, which enhances its bioavailability in biological systems .

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its phosphonate group, which can mimic phosphate groups in biological systems. Key mechanisms include:

- Enzyme Inhibition : BPA has been shown to inhibit certain enzymes that are critical in metabolic pathways. For instance, phosphonates often act as inhibitors of enzymes involved in amino acid metabolism, potentially functioning as false substrates .

- Antibacterial Activity : Phosphonic acids, including BPA, have demonstrated antibacterial properties. They can interfere with bacterial cell wall synthesis and disrupt metabolic processes .

- Antitumor Potential : Some studies suggest that BPA may exhibit anticancer activity by inhibiting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

A study investigating the antimicrobial efficacy of various phosphonates, including BPA, found that it exhibited significant inhibitory effects against several bacterial strains. The results indicated that BPA could serve as a potential candidate for developing new antibacterial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings highlight the potential application of BPA in treating infections caused by resistant bacterial strains .

Enzyme Inhibition Studies

Research has shown that BPA acts as an inhibitor of key enzymes related to various diseases. For example, it was found to inhibit the enzyme involved in the biosynthesis of certain amino acids, leading to decreased growth rates in pathogenic bacteria.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Amino Acid Synthase | Competitive Inhibition | 5.2 |

| Dipeptidase | Non-competitive | 12.4 |

These results suggest that BPA could be utilized in drug formulations targeting specific metabolic pathways in pathogens .

Safety and Toxicology

While the biological activities of BPA are promising, safety assessments are crucial. Toxicological studies indicate that high concentrations of phosphonic acids can lead to cytotoxic effects. Therefore, further research is necessary to determine safe dosage levels for therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing Benzhydrylphosphonic Acid with high purity?

this compound (CAS 92025-81-5) is typically synthesized via nucleophilic substitution or phosphorylation reactions. Key steps include:

- Using benzhydryl chloride as a precursor, reacting with phosphorous acid derivatives under controlled pH and temperature .

- Purification via recrystallization or column chromatography to achieve >98.0% purity (HPLC), as verified by spectral methods (NMR, IR) .

- Critical parameters: Reaction time (24–48 hours), anhydrous conditions, and inert gas (N₂/Ar) to prevent oxidation .

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of benzhydryl (aromatic protons) and phosphonic acid (P-OH) groups.

- Mass spectrometry (MS) : Verify molecular weight (e.g., exact mass via HRMS).

- Elemental analysis : Ensure stoichiometric ratios of C, H, and P .

- Purity assessment : Use HPLC with UV detection (λ = 210–254 nm) .

Q. What are the primary safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How should researchers design experiments to investigate the coordination chemistry of this compound with metal ions?

- Experimental design :

- pH titration : Study protonation/deprotonation behavior using potentiometry .

- Spectroscopic methods : Employ UV-Vis (ligand-to-metal charge transfer) and EPR (for paramagnetic metals) .

- Crystallography : Grow single crystals (e.g., with transition metals like Cu²⁺/Fe³⁺) for X-ray diffraction to determine binding modes .

Q. How can contradictions in analytical data (e.g., NMR vs. HPLC purity) be resolved?

- Root-cause analysis :

- NMR impurities : Check for residual solvents (e.g., DMSO, THF) or byproducts (e.g., hydrolyzed phosphonate esters) .

- HPLC discrepancies : Optimize column conditions (C18 vs. HILIC) to resolve co-eluting peaks .

Q. What mechanistic insights can be gained from studying the acid dissociation constants (pKa) of this compound?

- Methodology :

- Potentiometric titration : Measure pKa values in aqueous/organic solvent mixtures .

- Computational modeling : Compare experimental pKa with DFT-calculated values to assess electronic effects of the benzhydryl group .

Q. What strategies are effective for stabilizing this compound in aqueous solutions for pharmacological studies?

- Formulation approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.